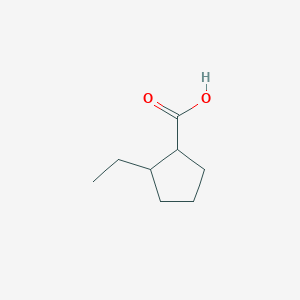

2-Ethylcyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 25102-62-9 . It has a molecular weight of 142.2 and is typically in liquid form .

Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . The most straightforward method for accessing carboxylic acids is the direct carboxylation of carbon nucleophiles using CO2 . Novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .Molecular Structure Analysis

The IUPAC name for this compound is 2-ethylcyclopentanecarboxylic acid . The Inchi Code for this compound is 1S/C8H14O2/c1-2-6-4-3-5-7 (6)8 (9)10/h6-7H,2-5H2,1H3, (H,9,10) .Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Ethylene Biosynthesis and Signaling

2-Ethylcyclopentane-1-carboxylic acid is structurally related to 1-Aminocyclopropane-1-carboxylic acid (ACC), a central molecule in ethylene biosynthesis in plants. Ethylene, a plant hormone, regulates a variety of vegetative and developmental processes. The synthesis of ACC, its transport, and its role as a signaling molecule independent of ethylene have been subjects of interest in scientific research. Studies show that ACC participates in plant development, cell wall signaling, and responses to biotic and abiotic stress by acting both as a precursor to ethylene and as a signaling molecule in its own right (Polko & Kieber, 2019); (Vanderstraeten & Van Der Straeten, 2017).

Catalysis and Synthetic Chemistry

The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, involving cyclopropanation of cyclopentenone, showcases the relevance of cyclopentane derivatives in synthetic chemistry. These reactions, catalyzed by 1,1,3,3-tetramethylguanidine (TMG), highlight the potential of cyclopentane-based compounds like this compound in the synthesis of complex molecular structures (Zhang, Moher, & Zhang, 2007).

Stress Mitigation in Agriculture

ACC deaminase producing beneficial rhizobacteria utilize 1-Aminocyclopropane-1-carboxylic acid, a molecule structurally related to this compound, to reduce stress ethylene levels in host plants. This mechanism improves plant growth under salt and drought stress conditions, emphasizing the agricultural applications of understanding and manipulating ACC levels in plants (Tiwari et al., 2018).

作用機序

While specific information on the mechanism of action for 2-Ethylcyclopentane-1-carboxylic acid was not found, it is known that the role of an antioxidant is to reduce the rate of oxidation by blocking the destructive action of active intermediate particles—radicals, peroxide compounds, and other forms of active oxygen .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This suggests potential future directions in the development of new catalysts and reaction methodologies.

Relevant Papers Relevant papers on the topic include a computational study of acid-catalyzed aerosol reactions of atmospherically relevant epoxides and a paper on the heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives .

特性

IUPAC Name |

2-ethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKBOUQBQXABPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

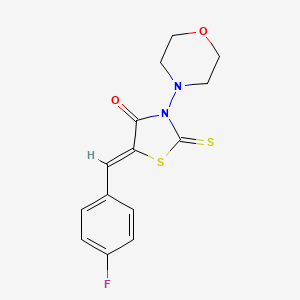

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2803929.png)

![7-[(4-chlorophenyl)methyl]-3,9-dimethyl-1-(methylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2803940.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2803942.png)

![N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2803946.png)